molecular formula C14H16ClN3O2 B11158093 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzamide

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzamide

Cat. No.: B11158093
M. Wt: 293.75 g/mol
InChI Key: JJHXUPNPEIZECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzamide is a compound that features a benzamide core substituted with a chloro group, a methoxy group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or demethylated products .

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxy groups, along with the imidazole ring, makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

5-chloro-N-(3-imidazol-1-ylpropyl)-2-methoxybenzamide

InChI

InChI=1S/C14H16ClN3O2/c1-20-13-4-3-11(15)9-12(13)14(19)17-5-2-7-18-8-6-16-10-18/h3-4,6,8-10H,2,5,7H2,1H3,(H,17,19)

InChI Key

JJHXUPNPEIZECB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCCN2C=CN=C2

solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.